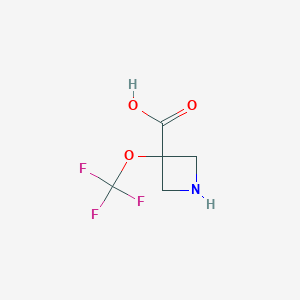![molecular formula C24H24N2 B12954502 2,2'-Diethyl-[1,1'-binaphthalene]-4,4'-diamine](/img/structure/B12954502.png)
2,2'-Diethyl-[1,1'-binaphthalene]-4,4'-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Diethyl-[1,1’-binaphthalene]-4,4’-diamine is an organic compound belonging to the binaphthalene family This compound is characterized by the presence of two ethyl groups and two amine groups attached to the binaphthalene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Diethyl-[1,1’-binaphthalene]-4,4’-diamine typically involves the following steps:
Starting Materials: The synthesis begins with 1,1’-binaphthalene as the core structure.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Diethyl-[1,1’-binaphthalene]-4,4’-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert any carbonyl groups back to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines.
Applications De Recherche Scientifique
2,2’-Diethyl-[1,1’-binaphthalene]-4,4’-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 2,2’-Diethyl-[1,1’-binaphthalene]-4,4’-diamine involves its interaction with molecular targets through its amine groups. These interactions can lead to the formation of coordination complexes with metals, which are crucial in catalysis. The compound’s structure allows it to participate in various chemical pathways, including electron transfer and hydrogen bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Dimethyl-[1,1’-binaphthalene]-4,4’-diamine: Similar structure but with methyl groups instead of ethyl groups.
2,2’-Diethyl-[1,1’-binaphthalene]-4,4’-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of amine groups.
Uniqueness
2,2’-Diethyl-[1,1’-binaphthalene]-4,4’-diamine is unique due to the presence of both ethyl and amine groups, which provide distinct chemical reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C24H24N2 |
|---|---|
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
4-(4-amino-2-ethylnaphthalen-1-yl)-3-ethylnaphthalen-1-amine |
InChI |
InChI=1S/C24H24N2/c1-3-15-13-21(25)17-9-5-7-11-19(17)23(15)24-16(4-2)14-22(26)18-10-6-8-12-20(18)24/h5-14H,3-4,25-26H2,1-2H3 |
Clé InChI |
ZGUKITYBGKOOIO-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C2=CC=CC=C2C(=C1)N)C3=C(C=C(C4=CC=CC=C43)N)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl2-(5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-8-yl)acetate](/img/structure/B12954441.png)
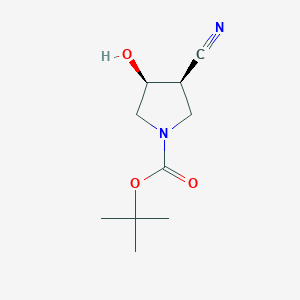
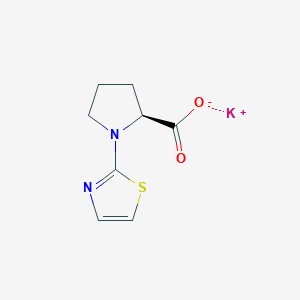
![2-Bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B12954455.png)
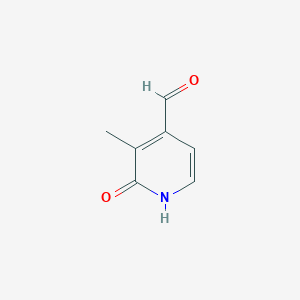
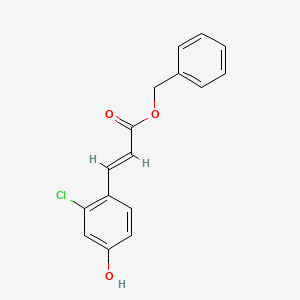
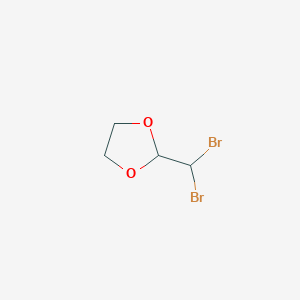
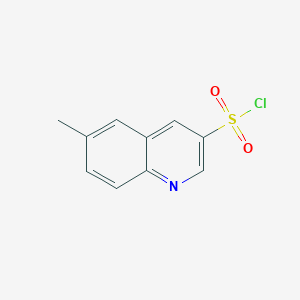
![tert-Butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate](/img/structure/B12954477.png)

